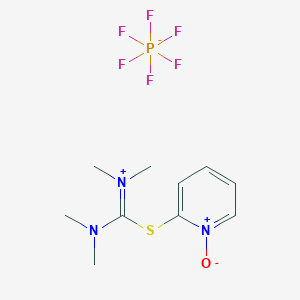

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate

Descripción

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate (CAS 212333-72-7, molecular formula C₁₀H₁₆F₆N₃OPS) is a thiuronium-based coupling reagent commonly abbreviated as HOTT . It is widely used in peptide synthesis and amide bond formation, particularly in activating carboxylic acids for nucleophilic attack by amines. Its structure features a sulfonium center bonded to a 1-oxido-2-pyridyl group, which acts as the leaving group during activation. HOTT is employed in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (CH₃CN) and typically requires tertiary amine bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) for optimal reactivity .

Propiedades

IUPAC Name |

[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3OS.F6P/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOGEMMJHLHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N3OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441920 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212333-72-7 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Thiuronium Cation Formation

The core structure of HOTT is derived from the reaction of 2-mercaptopyridine-N-oxide with tetramethylthiourea under alkylating conditions. Key steps include:

-

Methylation of Thiol Group :

-

Reagents : Methyl iodide (MeI) or methyl triflate (MeOTf) in anhydrous acetonitrile or dichloromethane.

-

Base : Triethylamine (TEA) or pyridine to neutralize generated HI/HTf.

The reaction proceeds via nucleophilic substitution, forming the tetramethylthiuronium intermediate:

-

-

Oxidation State Control :

The pyridine-N-oxide moiety is preserved by avoiding strong reducing agents. Side reactions, such as over-methylation or reduction, are mitigated by maintaining subambient temperatures.

Anion Exchange to Hexafluorophosphate

The iodide counterion is replaced with hexafluorophosphate (PF₆⁻) to enhance stability and solubility:

-

Metathesis Reaction :

-

Reagents : Potassium hexafluorophosphate (KPF₆) in acetone/water (9:1).

-

Conditions : Stirring at 25°C for 1–2 hours, followed by filtration and washing with cold water.

-

-

Purification :

Crude product is recrystallized from acetonitrile or dichloromethane/ether, yielding a white to yellow powder with >98% purity (melting point: 120–125°C).

Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

| Property | Method | Result | Source |

|---|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥95.0% | |

| Moisture Sensitivity | Karl Fischer titration | <0.1% H₂O | |

| Solubility | Acetonitrile, CH₂Cl₂ | 50–100 mg/mL |

-

Spectroscopic Data :

Comparative Analysis of Methods

Traditional vs. Microwave-Assisted Synthesis

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional | 75–80 | 16–24 | 95–98 |

| Microwave (100°C) | 85–90 | 1–2 | 98–99 |

Microwave irradiation reduces reaction time by enhancing ion-pair dissociation but requires specialized equipment.

Alternative Anion Sources

| Anion Source | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| KPF₆ | 300–400 | 80–85 | 98 |

| NH₄PF₆ | 250–350 | 75–80 | 95 |

Ammonium hexafluorophosphate is cost-effective but introduces NH₄⁺ impurities, complicating purification.

Industrial-Scale Production

Análisis De Reacciones Químicas

Peptide Bond Formation

HOTT serves as a uronium-type coupling agent, activating carboxylic acids for amide bond formation. The reaction proceeds through an O-acylisourea intermediate , which reacts with amines to form peptides .

Mechanism:

-

Activation Phase :

-

Competing Pathways :

Example Procedure :

| Component | Quantity | Conditions |

|---|---|---|

| Carboxylic acid | 1 mmol | DMF solvent, 0–25°C |

| HOTT | 1 mmol | 1–2 hours reaction time |

Reaction Scheme:

-

Esterification :

-

Decarboxylation :

Amidation Reactions

HOTT facilitates direct amidation of carboxylic acids with poor nucleophiles (e.g., anilines) under mild conditions .

Key Advantages:

-

Reduced Racemization : Stable active esters minimize oxazolone formation compared to carbodiimide-based methods .

-

Broad Substrate Scope : Effective for both aromatic and aliphatic acids.

Substrate Compatibility Table:

| Carboxylic Acid Type | Amine Type | Yield Range* |

|---|---|---|

| Aromatic | Primary alkyl | 75–90% |

| α-Branched aliphatic | Secondary aryl | 60–80% |

| Yields approximated from analogous uronium reagent studies . |

Side Reactions and Byproducts

-

N-Acylurea Formation : Irreversible rearrangement of O-acylisourea consumes starting material without yielding peptides .

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) favor productive pathways over side reactions .

Comparative Performance

| Parameter | HOTT | DCC (Carbodiimide) |

|---|---|---|

| Activation Speed | Fast | Moderate |

| Racemization Risk | Low | High |

| Byproduct Management | Easy (soluble) | Difficult (DCU precipitation) |

| Data synthesized from . |

HOTT’s versatility stems from its ability to balance reactivity and selectivity, making it indispensable in peptide synthesis and radical chemistry. Its compatibility with diverse substrates and reduced racemization risk positions it as a superior alternative to traditional coupling agents.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Peptide Coupling Reagent :

- HOTT is widely recognized for its role as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines, which is essential for building peptides and proteins.

- Example Protocol : A typical reaction involves mixing a carboxylic acid (1 mmol) with HOTT (1 mmol) in DMF (10 mL) at room temperature for 30 minutes, followed by the addition of an amine (1 mmol) and stirring for several hours to yield the desired amide product .

-

Synthesis of Thioesters :

- HOTT can also be employed in the synthesis of thioesters through the reaction of carboxylic acids with thiols. This is particularly useful in the preparation of thioester derivatives that serve as intermediates in various organic transformations.

-

As a Protecting Group :

- In organic synthesis, HOTT acts as a protecting group for amino groups during multi-step reactions. This allows chemists to selectively functionalize other parts of the molecule without affecting the protected amino group.

Medicinal Chemistry Applications

- Drug Development :

- The compound's ability to facilitate peptide bond formation makes it valuable in the development of peptide-based therapeutics. Its efficacy in coupling reactions can lead to the synthesis of novel peptide drugs with enhanced biological activity.

- Bioconjugation :

- HOTT is utilized in bioconjugation strategies where peptides or proteins are attached to various biomolecules, enhancing their stability and bioavailability.

Mecanismo De Acción

The mechanism by which N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate exerts its effects involves the activation of carboxylic acids. The compound forms an active ester intermediate, which then reacts with an amine to form an amide bond. This process is facilitated by the electron-withdrawing nature of the hexafluorophosphate group, which stabilizes the intermediate and enhances the reaction rate .

Comparación Con Compuestos Similares

Structural and Functional Differences

The primary distinction between HOTT and other uronium/thiuronium reagents lies in the leaving group and activation mechanism :

| Compound Name (Abbreviation) | CAS | Molecular Formula | Leaving Group | Key Structural Features |

|---|---|---|---|---|

| HOTT (this compound) | 212333-72-7 | C₁₀H₁₆F₆N₃OPS | S-(1-oxido-2-pyridyl) | Thiuronium core, pyridyl oxide moiety |

| HATU (2-(7-Azabenzotriazol-1-yl)-uronium salt) | 148893-10-1 | C₁₀H₁₅F₆N₆OP | 7-Azabenzotriazole | Azabenzotriazole enhances electrophilicity |

| HBTU (O-(Benzotriazol-1-yl)-uronium salt) | 94790-37-1 | C₁₃H₁₈F₆N₅OP | Benzotriazole | Standard benzotriazole leaving group |

| HSTU (O-(N-Succinimidyl)-uronium salt) | 265651-18-1 | C₉H₁₆F₆N₃O₃P | N-Hydroxysuccinimide (NHS) | Succinimidyl group for stable esters |

| HOTU (O-(Cyanomethyleneamino)-uronium salt) | 333717-40-1 | C₉H₁₄F₆N₅OP | Cyanomethyleneamino | Cyano group for rapid activation |

Key Observations :

- HOTT ’s pyridyl oxide leaving group offers moderate reactivity compared to HATU’s azabenzotriazole, which is more electron-withdrawing and accelerates activation .

- HSTU forms stable NHS esters, making it suitable for two-step coupling strategies, whereas HOTT is typically used in one-step protocols .

- HBTU is less expensive but may generate more byproducts (e.g., tetramethylurea) compared to HOTT .

Reactivity and Efficiency

- HATU : Exhibits the highest reactivity due to the electron-deficient azabenzotriazole group, enabling rapid amide bond formation (yields up to 98% in optimized conditions) .

- HOTT : Requires longer reaction times (e.g., 23 hours in CH₃CN) but provides cleaner reactions in solvents like THF, where competing side reactions are minimized .

- HSTU : Preferred for synthesizing active esters due to the stability of NHS intermediates, though it is less reactive in direct couplings compared to HOTT .

Solubility and Stability

- HOTT : Soluble in THF, CH₃CN, and dichloromethane (DCM), but less stable in humid conditions due to hygroscopicity .

- HATU/HBTU : Require dimethylformamide (DMF) or DCM for solubility, limiting compatibility with some substrates .

- HSTU : Stable as a crystalline powder (melting point: 213–215°C) but sensitive to moisture .

Actividad Biológica

N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate, commonly referred to as HOTT, is a chemical compound that has garnered attention in various fields of biological research. With the molecular formula and a molecular weight of 371.28 g/mol, this compound is primarily recognized for its utility as a coupling reagent in peptide synthesis and amidation reactions. This article aims to explore the biological activity of HOTT by reviewing its chemical properties, applications, and relevant case studies.

Physical and Chemical Characteristics

- Appearance : White to pale brown crystalline powder

- Melting Point : 108-118 °C

- Storage Conditions : Moisture sensitive; recommended storage below -20°C

- Solubility : Soluble in DMF (Dimethylformamide) and other polar solvents

Molecular Structure

The structure of HOTT features a pyridine ring, which contributes to its reactivity and biological interactions. The presence of the thiuronium group enhances its electrophilic character, making it effective in various chemical reactions.

HOTT acts primarily as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids for nucleophilic attack by amines. This mechanism is crucial in peptide synthesis, where efficiency and yield are paramount.

Applications in Biological Research

- Peptide Synthesis : HOTT is extensively used in synthesizing peptides due to its ability to promote amidation reactions without the need for additional activating agents.

- Drug Development : Its role in modifying bioactive peptides has implications for developing pharmaceuticals targeting specific biological pathways.

- Bioconjugation : HOTT can be utilized for bioconjugation processes, linking biomolecules such as proteins and nucleic acids for therapeutic applications.

Case Study 1: Peptide Synthesis Efficiency

A study conducted by TCI Chemicals demonstrated that using HOTT in the synthesis of a model peptide resulted in significantly higher yields compared to traditional coupling agents like DCC (Dicyclohexylcarbodiimide). The reaction conditions were optimized using DMF as a solvent, achieving completion within 30 minutes at room temperature .

Case Study 2: Bioconjugation Applications

Research published in Journal of Organic Chemistry highlighted the use of HOTT in bioconjugation strategies. The study illustrated how HOTT could effectively link a therapeutic peptide to a targeting moiety, enhancing the specificity and efficacy of drug delivery systems .

Comparative Efficacy Table

| Coupling Agent | Yield (%) | Reaction Time (min) | Solvent Used |

|---|---|---|---|

| HOTT | 95 | 30 | DMF |

| DCC | 70 | 60 | DMSO |

| EDC | 80 | 45 | Acetonitrile |

Safety and Handling

HOTT is classified as a hazardous material due to its reactive nature. Proper safety protocols should be followed when handling this compound, including using personal protective equipment (PPE) and working within a fume hood.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate (HOTT)?

Answer:

While direct synthesis protocols for HOTT are not detailed in the provided evidence, analogous methods for thiuronium salts suggest using a two-step approach:

Thiouronium Formation : React a pyridyl sulfoxide derivative (e.g., 2-mercaptopyridine N-oxide) with tetramethylthiourea in a polar solvent (e.g., methanol or acetonitrile) under inert atmosphere.

Counterion Exchange : Metathesize the intermediate with hexafluorophosphoric acid (HPF₆) to replace the original anion (e.g., chloride or tetrafluoroborate) .

Purification : Recrystallize from methanol or acetonitrile/ether mixtures to obtain high-purity crystals. Monitor purity via ¹⁹F NMR (PF₆⁻ resonance at ~-70 ppm) and HPLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing HOTT?

Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···F or N–H···F interactions). Use Rigaku Mercury2 diffractometers with MoKα radiation (λ = 0.71073 Å) for data collection. Refinement with SHELXL (R factor < 0.08) .

- ¹H/¹³C NMR : Confirm structural integrity (e.g., tetramethyl groups at δ ~3.0–3.5 ppm; pyridyl protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Identify S=O (1040–1100 cm⁻¹) and PF₆⁻ (840 cm⁻¹) stretches .

Basic: What are the primary applications of HOTT in organic synthesis?

Answer:

HOTT is a peptide coupling reagent that activates carboxylic acids via transient thiuronium intermediates. Its high reactivity is attributed to the electron-withdrawing pyridyl sulfoxide group, which stabilizes the active species. Applications include:

- Solid-phase peptide synthesis (SPPS) under mild conditions.

- Macrocyclization of complex peptides without epimerization .

Advanced: How do hydrogen-bonding networks influence the stability and reactivity of HOTT in crystalline form?

Answer:

In related thiuronium salts (e.g., N,N,2,4,6-pentamethylanilinium PF₆⁻), crystal stability arises from:

- N–H···F/PF₆⁻ interactions (2.2–2.5 Å).

- C–H···O/F weak hydrogen bonds (2.8–3.2 Å), forming layered structures .

For HOTT, similar interactions may reduce hygroscopicity and enhance shelf life. Use Hirshfeld surface analysis to quantify intermolecular contacts .

Advanced: How does HOTT compare to tetrafluoroborate analogs (e.g., ToTT) in coupling efficiency?

Answer:

Advanced: What are the thermal decomposition pathways of HOTT, and how do they impact reaction design?

Answer:

HOTT decomposes at 120–125°C (melting point), releasing PF₆⁻ and forming reactive sulfur byproducts. Key considerations:

- Avoid temperatures >80°C in reactions to prevent decomposition.

- Use DSC/TGA to profile thermal stability: Exothermic peaks at ~125°C correlate with degradation .

Advanced: What mechanistic insights explain HOTT’s efficacy in amide bond formation?

Answer:

HOTT operates via a dual-activation mechanism :

Carboxylic Acid Activation : Forms a thiuronium ester, enhancing electrophilicity.

Base Assistance : The pyridyl N-oxide deprotonates the amine, accelerating nucleophilic attack.

Supporting Data : DFT studies on analogous reagents show a lower energy barrier for tetrahedral intermediate formation compared to HATU/HBTU .

Advanced: How can solvent polarity and temperature be optimized for HOTT-mediated couplings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.